3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde
Overview
Description
3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C12H16O2 It is a substituted benzaldehyde, characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde typically involves the reaction of 2-tert-butyl-4-methylphenol with paraformaldehyde in the presence of a catalyst. The reaction is carried out in acetonitrile under reflux conditions (100-110°C) for about 2 hours. After the reaction, the mixture is cooled, washed with hydrochloric acid, and extracted with diethyl ether. The organic phase is then dried and concentrated to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid.
Reduction: 3-Tert-butyl-2-hydroxy-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in nucleophilic addition reactions, and its tert-butyl group provides steric hindrance, influencing its reactivity and selectivity in chemical processes .
Comparison with Similar Compounds
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 2-Hydroxy-3,5-dimethylbenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
Comparison: 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. Compared to similar compounds, it has a different steric and electronic environment, affecting its reactivity and applications. For example, the presence of the tert-butyl group provides steric hindrance, making it less reactive in certain substitution reactions compared to compounds without this group .
Biological Activity
3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde (C₁₂H₁₆O₂) is an organic compound featuring a benzaldehyde functional group, a hydroxyl group, and a tert-butyl substituent. Its unique structural characteristics impart significant biological activity, making it a subject of interest in various fields such as medicinal chemistry, biochemistry, and pharmacology.
The compound is characterized by:
- Molecular Formula : C₁₂H₁₆O₂
- Functional Groups : Hydroxyl (-OH) and aldehyde (-CHO)
- Crystalline Structure : Exhibits high symmetry with most atoms arranged in a crystallographic mirror plane .
The presence of the tert-butyl group enhances steric bulk around the aromatic ring, influencing both reactivity and solubility in various solvents.
This compound interacts with biological molecules through several mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity.
- Nucleophilic Addition : The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of Schiff bases, which are important in biological processes and drug design.
Anti-inflammatory Properties
The compound is being explored for its anti-inflammatory effects. Inflammation is a critical response that can lead to various chronic diseases. Compounds with similar structures have shown promise in reducing inflammatory markers in vitro, suggesting that this compound may possess comparable properties.
Antimicrobial Activity
Preliminary studies suggest that derivatives of benzaldehyde compounds exhibit antimicrobial properties against various pathogens. Although specific data on this compound is sparse, its structural analogs have demonstrated inhibitory effects against bacteria and fungi .
Case Studies
-
Synthesis of Schiff Bases :
A study demonstrated the synthesis of Schiff bases from this compound and ethylenediamine. These Schiff bases exhibited significant biological activities, including antifungal and antibacterial properties, indicating that the parent compound may also have therapeutic potential . -
Bioavailability Studies :
Research into the bioavailability of related bioactive compounds suggests that the absorption and metabolism of such compounds are crucial for their biological efficacy. Understanding how this compound is absorbed and metabolized will be essential for determining its potential health benefits .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity Potential |
---|---|---|
This compound | Hydroxyl and aldehyde groups | Antioxidant, anti-inflammatory |
3-Tert-butyl-4-hydroxybenzaldehyde | Hydroxyl group in a different position | Antimicrobial |
2-Hydroxybenzaldehyde | Lacks tert-butyl and methyl groups | Lower reactivity |
Properties
IUPAC Name |
3-tert-butyl-2-hydroxy-5-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-5-9(7-13)11(14)10(6-8)12(2,3)4/h5-7,14H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJROKCYCTSJZEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406404 | |
Record name | 3-t-butyl-5-methylsalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41715-31-5 | |
Record name | 3-t-butyl-5-methylsalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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